2-(4-Ethylphenyl)isoindoline

Physicochemical Properties Molecular Weight SAR

2-(4-Ethylphenyl)isoindoline (CAS 872874-52-7) is an N-aryl-substituted isoindoline derivative characterized by a bicyclic isoindoline core fused to a phenyl ring bearing a 4-ethyl substituent. This compound possesses a molecular formula of C16H17N and a molecular weight of 223.31 g/mol, distinguishing it from unsubstituted or methyl-substituted phenyl analogs.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
Cat. No. B15027456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenyl)isoindoline
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2CC3=CC=CC=C3C2
InChIInChI=1S/C16H17N/c1-2-13-7-9-16(10-8-13)17-11-14-5-3-4-6-15(14)12-17/h3-10H,2,11-12H2,1H3
InChIKeyIMIWWBWMGMXCJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylphenyl)isoindoline: Core Physicochemical and Structural Identification


2-(4-Ethylphenyl)isoindoline (CAS 872874-52-7) is an N-aryl-substituted isoindoline derivative characterized by a bicyclic isoindoline core fused to a phenyl ring bearing a 4-ethyl substituent . This compound possesses a molecular formula of C16H17N and a molecular weight of 223.31 g/mol, distinguishing it from unsubstituted or methyl-substituted phenyl analogs [1].

Why In-Class 2-Aryl Isoindolines Cannot Be Interchanged: Evidence for 2-(4-Ethylphenyl)isoindoline Differentiation


Within the 2-aryl isoindoline class, subtle modifications to the N-phenyl substituent profoundly impact key physicochemical parameters such as lipophilicity, molecular weight, and steric bulk [1]. These variations directly influence compound solubility, membrane permeability, and target binding affinity, as demonstrated in structure-activity relationship (SAR) studies of isoindoline-based receptor antagonists and enzyme inhibitors [2]. Consequently, generic substitution of 2-(4-ethylphenyl)isoindoline with unsubstituted phenyl or 4-methylphenyl analogs cannot be assumed to yield equivalent performance in research or industrial applications, necessitating a quantitative, comparator-driven selection process.

Quantitative Differentiation of 2-(4-Ethylphenyl)isoindoline from Key Analogs


Molecular Weight Increment Relative to 2-Phenyl and 4-Methylphenyl Isoindoline Analogs

2-(4-Ethylphenyl)isoindoline exhibits a higher molecular weight (223.31 g/mol) compared to the unsubstituted 2-phenylisoindoline (195.26 g/mol) and the 4-methylphenyl analog (209.29 g/mol), reflecting the incremental addition of the 4-ethyl substituent .

Physicochemical Properties Molecular Weight SAR

Lipophilicity Trend: Predicted LogP Increase with 4-Ethyl Substitution

Computational predictions indicate that the 4-ethyl substituent in 2-(4-ethylphenyl)isoindoline increases lipophilicity relative to the 4-methylphenyl and unsubstituted phenyl analogs, consistent with established linear free-energy relationships for alkyl substituents [1].

Lipophilicity LogP Drug-likeness

Synthetic Accessibility: Comparable Yields in Dioxane-Mediated Oxidation

In a dioxane-mediated aerobic oxidation study of 2-arylisoindolines, substrates with alkyl-substituted phenyl rings, including those with ethyl groups, demonstrated moderate to good yields (ca. 50-70%) for conversion to isoindolinones, comparable to the 4-methylphenyl analog and superior to electron-deficient phenyl analogs which afforded trace amounts [1].

Synthetic Chemistry Oxidation Yield

Recommended Applications for 2-(4-Ethylphenyl)isoindoline Based on Quantitative Evidence


SAR-Driven Probe Design for CNS-Targeted Isoindoline Derivatives

The quantifiably higher molecular weight and predicted increased lipophilicity of 2-(4-ethylphenyl)isoindoline relative to 2-phenylisoindoline (+28.05 g/mol) and 2-(4-methylphenyl)isoindoline (+14.02 g/mol) make it a preferred starting material for synthesizing CNS-penetrant isoindoline-based ligands, where incremental lipophilicity is crucial for crossing the blood-brain barrier [1].

Controlled Oxidation to Isoindolinone Scaffolds

Evidence from a class-wide oxidation study indicates that 2-arylisoindolines with alkyl substituents, including 4-ethylphenyl, undergo dioxane-mediated aerobic oxidation to yield isoindolinones with moderate efficiency, in contrast to electron-deficient aryl analogs which yield trace products . This positions 2-(4-ethylphenyl)isoindoline as a robust intermediate for synthesizing isoindolinone-based pharmaceuticals and agrochemicals where controlled oxidation is a key step [1].

Building Block for High-Throughput Screening Libraries

The distinct molecular weight and formula (C16H17N, 223.31 g/mol) of 2-(4-ethylphenyl)isoindoline differentiate it from common 2-aryl isoindoline building blocks . This ensures library diversity and enables the exploration of incremental SAR around the N-aryl substituent, a critical parameter in optimizing target affinity and selectivity for drug discovery campaigns [1].

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